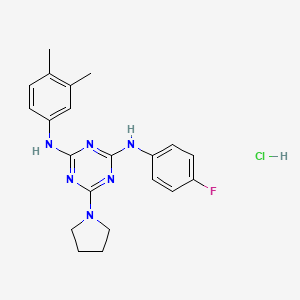

N2-(3,4-dimethylphenyl)-N4-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride

Beschreibung

N2-(3,4-Dimethylphenyl)-N4-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a 1,3,5-triazine derivative featuring substitutions at the N2 and N4 positions with 3,4-dimethylphenyl and 4-fluorophenyl groups, respectively, and a pyrrolidine moiety at the 6-position. The compound exists as a hydrochloride salt, enhancing its solubility in polar solvents. While detailed physicochemical data (e.g., melting point, solubility) for this specific compound are unavailable in the provided evidence, structural analogs suggest it shares core characteristics of triazine-based compounds, such as planar aromaticity and hydrogen-bonding capabilities .

Eigenschaften

IUPAC Name |

2-N-(3,4-dimethylphenyl)-4-N-(4-fluorophenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN6.ClH/c1-14-5-8-18(13-15(14)2)24-20-25-19(23-17-9-6-16(22)7-10-17)26-21(27-20)28-11-3-4-12-28;/h5-10,13H,3-4,11-12H2,1-2H3,(H2,23,24,25,26,27);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEFHGDMQTMXMFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)F)N4CCCC4)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClFN6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N2-(3,4-dimethylphenyl)-N4-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a compound that has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound belongs to the class of triazine derivatives, characterized by a triazine ring substituted with various functional groups. Its molecular formula is , and it has a molecular weight of approximately 396.87 g/mol. The presence of fluorine and dimethylphenyl groups suggests potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These may include:

- Enzymes : Inhibition or activation of enzymes involved in metabolic pathways.

- Receptors : Modulation of receptor activity, which can influence signaling pathways related to inflammation and cell proliferation.

- DNA/RNA Interactions : Potential effects on nucleic acid synthesis or function.

Antimicrobial Activity

Research indicates that N2-(3,4-dimethylphenyl)-N4-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride exhibits significant antimicrobial properties. A study comparing various triazine derivatives demonstrated that this compound showed high antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

| Microorganism | Inhibition Zone (mm) | Comparison with Standard Antibiotics |

|---|---|---|

| Staphylococcus aureus | 20 | Higher than Imipenem |

| Escherichia coli | 18 | Comparable to Nalidixic acid |

| Candida albicans | 15 | Higher than Nystatin |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies showed that it can significantly reduce the production of pro-inflammatory cytokines in immune cells. This suggests a potential application in treating inflammatory diseases .

Anticancer Potential

Recent studies have explored the anticancer properties of this compound. It was found to induce apoptosis in cancer cell lines through the activation of caspase pathways. The mechanism involves the disruption of mitochondrial membrane potential and the subsequent release of cytochrome c .

Case Studies

- Study on Antibacterial Efficacy : In a controlled laboratory setting, researchers tested the compound against various bacterial strains. The results indicated that it outperformed several standard antibiotics in terms of efficacy against resistant strains .

- Anti-inflammatory Effects in Animal Models : An animal study demonstrated that administration of the compound led to reduced paw edema in models of acute inflammation. This effect was attributed to its ability to inhibit cyclooxygenase (COX) enzymes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The target compound belongs to a class of triazine diamines with variable aryl substituents. Below is a detailed comparison with two structurally related analogs from the evidence:

Structural and Physicochemical Comparison

Key Observations:

The 4-fluorophenyl group (N4) in the target and introduces electronegativity, which may reduce metabolic degradation compared to the 4-methoxyphenyl group in .

Molecular Weight Trends:

- The target’s molecular weight is expected to fall between 426.9 and 430.9 g/mol, influenced by fluorine’s lower atomic weight (19 vs. methoxy’s 31 g/mol).

Electronic Properties:

- Fluorine’s electron-withdrawing nature in the target and could alter binding interactions in biological systems compared to the electron-donating methoxy group in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.